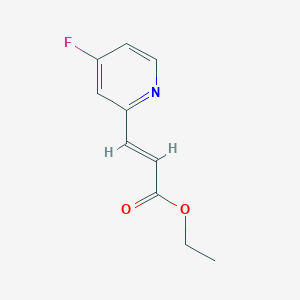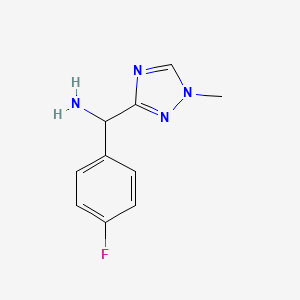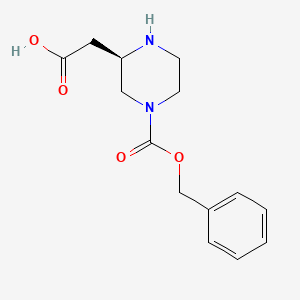![molecular formula C14H10BrNO2 B11782208 (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol: is a chemical compound that features a bromophenyl group attached to a benzo[d]oxazole ring, with a methanol group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 4-bromophenylamine with salicylaldehyde to form the benzo[d]oxazole ring. This intermediate is then subjected to reduction conditions to introduce the methanol group at the 5-position. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反应分析
Types of Reactions: (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products:
- Oxidation of the methanol group can yield (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)carboxylic acid.
- Reduction of the bromophenyl group can produce (2-phenylbenzo[d]oxazol-5-yl)methanol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: There is ongoing research into the potential medicinal applications of this compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzo[d]oxazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromophenyl group may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
(2-Phenylbenzo[d]oxazol-5-yl)methanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(2-(4-Methylphenyl)benzo[d]oxazol-5-yl)methanol: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness: The presence of the bromine atom in (2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol imparts unique reactivity and potential for halogen bonding, which can be advantageous in both chemical synthesis and biological applications. This makes it a valuable compound for further research and development.
属性
分子式 |
C14H10BrNO2 |
|---|---|
分子量 |
304.14 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C14H10BrNO2/c15-11-4-2-10(3-5-11)14-16-12-7-9(8-17)1-6-13(12)18-14/h1-7,17H,8H2 |
InChI 键 |
YIPPMYDFWNLIRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)


![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)



![5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)

